5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H11BrN4O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the oxirane, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydro or tetrahydro triazole derivatives.
Scientific Research Applications
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The exact mechanism of action of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the oxolan-2-ylmethyl group.
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole: Similar structure but lacks the amine group.
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The compound of interest
Uniqueness
This compound is unique due to the presence of both the oxolan-2-ylmethyl and amine groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H11BrN4O |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)4-5-2-1-3-13-5/h5H,1-4H2,(H2,9,11) |
InChI Key |
GGIYMNZTOQTQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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